molecular formula C10H13BrO2 B13981393 4-Bromo-2-ethyl-1-(methoxymethoxy)benzene

4-Bromo-2-ethyl-1-(methoxymethoxy)benzene

Cat. No.: B13981393
M. Wt: 245.11 g/mol
InChI Key: FLTGDCRXCKWXSC-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, featuring a bromine atom, an ethyl group, and a methoxymethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-1-(methoxymethoxy)benzene typically involves the following steps:

    Bromination of 2-ethylphenol: The starting material, 2-ethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-ethylphenol.

    Protection of the Hydroxyl Group: The hydroxyl group of 4-bromo-2-ethylphenol is protected by converting it into a methoxymethoxy group. This is achieved by reacting the compound with methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: 4-Methoxy-2-ethyl-1-(methoxymethoxy)benzene.

    Oxidation: 4-Bromo-2-carboxy-1-(methoxymethoxy)benzene.

    Reduction: 2-Ethyl-1-(methoxymethoxy)benzene.

Scientific Research Applications

4-Bromo-2-ethyl-1-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-1-(methoxymethoxy)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ethyl group is converted to a carboxylic acid through the formation of an intermediate aldehyde.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-ethylphenol: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.

    2-Ethyl-1-(methoxymethoxy)benzene: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

    4-Bromo-1-ethyl-2-(methoxymethoxy)benzene: Positional isomer with different reactivity due to the position of the substituents.

Uniqueness

4-Bromo-2-ethyl-1-(methoxymethoxy)benzene is unique due to the presence of both a bromine atom and a methoxymethoxy group, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

4-bromo-2-ethyl-1-(methoxymethoxy)benzene

InChI

InChI=1S/C10H13BrO2/c1-3-8-6-9(11)4-5-10(8)13-7-12-2/h4-6H,3,7H2,1-2H3

InChI Key

FLTGDCRXCKWXSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCOC

Origin of Product

United States

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